molecular formula C8H6F2O4S B1417300 2,6-difluoro-3-methanesulfonylbenzoic acid CAS No. 845617-17-6

2,6-difluoro-3-methanesulfonylbenzoic acid

Cat. No.: B1417300
CAS No.: 845617-17-6
M. Wt: 236.19 g/mol
InChI Key: IZGWQDLOGJHGFQ-UHFFFAOYSA-N
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Description

2,6-difluoro-3-methanesulfonylbenzoic acid is an organic compound with the molecular formula C8H6F2O4S and a molecular weight of 236.19 g/mol . It is characterized by the presence of two fluorine atoms and a methylsulfonyl group attached to a benzoic acid core. This compound is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-3-methanesulfonylbenzoic acid typically involves the following steps:

    Starting Material: The process begins with 2,6-difluorobenzoic acid.

    Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-3-methanesulfonylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,6-difluoro-3-methanesulfonylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-difluoro-3-methanesulfonylbenzoic acid involves its interaction with specific molecular targets. The fluorine atoms and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. These functional groups can influence the compound’s ability to participate in various chemical reactions and interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-3-methanesulfonylbenzoic acid is unique due to the presence of both fluorine atoms and a methylsulfonyl group. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2,6-difluoro-3-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O4S/c1-15(13,14)5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGWQDLOGJHGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 18 mmol sodium carbonate and 9 mmol 2,6-Difluoro-3-sulfino-benzoic acid in 30 ml of methanol was stirred at room temperature for 30 min, then heated to 60° C. 24 mmol of methyl iodide were added and the reaction mixture heated overnight at 60° C. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase was discarded and the aqueous phase acidified by addition of concentrated hydrochloric acid. Extraction with ethyl acetate yielded the title compound as a slightly brownish solid. MS (m/e): 235.1 (M−H, 16%)
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
9 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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